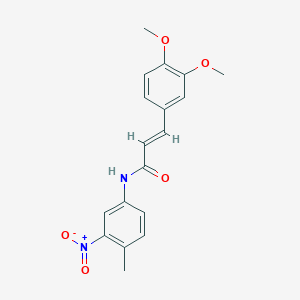

3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The study of acrylamide derivatives, including compounds with specific substituents such as dimethoxyphenyl and nitrophenyl groups, is of interest in the fields of organic chemistry and material science. These compounds are typically investigated for their synthesis methods, molecular structures, potential applications, and physicochemical properties.

Synthesis Analysis

Synthesis of acrylamide derivatives involves various chemical techniques, aiming to incorporate specific functional groups that influence the compound's reactivity and properties. For instance, the synthesis of N-(4-nitrophenyl)acrylamide was described through both experimental and theoretical approaches, highlighting the use of Fourier Transform Infrared, Nuclear Magnetic Resonance spectroscopy, and computational methods for characterization (Tanış, Çankaya, & Yalçın, 2019).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives can be elucidated using techniques like X-ray crystallography, as demonstrated in studies of isomers with similar dimethoxyphenyl and methoxyphenyl groups, providing detailed information about their crystal structures (Chenna et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving acrylamide derivatives can reveal their reactivity patterns, such as the ability to undergo polymerization or participate in various organic transformations. The radical homopolymerization of acrylamide derivatives, for example, has been explored for applications in enhanced oil recovery, indicating the potential for further chemical modifications (Huang et al., 2019).

科学的研究の応用

Polymerization Processes

Acrylamide derivatives are extensively studied for their polymerization characteristics. For instance, the radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide, a hydrophobic monomer, is explored for enhanced oil recovery applications. This process involves synthesizing hydrophobically modified polyacrylamide, leveraging the iodine group for further modification reactions. The polymerization results in a polymer with a low degree of polymerization and dispersity, indicating a potential for controlled polymer architecture in applications requiring specific polymer properties (Huang et al., 2019).

Drug Delivery Systems

Poly(N-isopropylacrylamide) (PNIPAM) is a thermoresponsive polymer widely investigated for drug delivery due to its unique property of undergoing a reversible phase transition in response to temperature changes. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has shown that this process yields polymers with characteristics indicative of a controlled/"living" polymerization, making PNIPAM ideal for creating drug delivery systems with precise control over polymer structure and drug release profiles (Convertine et al., 2004).

Hydrogel Scaffolds for Tissue Engineering

Acrylamide-based hydrogels have been synthesized and investigated for their application in tissue engineering. These hydrogels can be designed to be thermoresponsive, biodegradable, and possess controlled porosity, making them suitable as scaffolds for cell growth and tissue regeneration. The degradable, thermo-sensitive poly(N-isopropylacrylamide)-based scaffolds, for instance, demonstrate how acrylamide derivatives can be used to create an environment conducive to cell proliferation and tissue integration, with the potential for in vivo applications where scaffold degradation and tissue replacement occur simultaneously (Galperin, Long, & Ratner, 2010).

特性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-12-4-7-14(11-15(12)20(22)23)19-18(21)9-6-13-5-8-16(24-2)17(10-13)25-3/h4-11H,1-3H3,(H,19,21)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRMALGUUCUOTN-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-N-(4-methyl-3-nitrophenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)

![5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)

![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)